2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Catalog No.
S005487
CAS No.
6318-41-8
M.F
C₁₁H₇NO₄S
M. Wt
249.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmeth...

CAS Number

6318-41-8

Product Name

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C₁₁H₇NO₄S

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+

InChI Key

SDGWAUUPHUBJNQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3

Synonyms

5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3

Description

The exact mass of the compound 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a derivative of thiazolidine-2,4-dione. The structure includes a thiazolidine ring with carbonyl groups at positions 2 and 4 and a methylene bridge connecting to a substituted benzodioxole moiety. This compound exhibits a range of pharmacological activities including antihyperglycemic properties, making it relevant in diabetes treatment .

  • Chemical Properties and Availability

    Some suppliers offer this compound for research purposes, indicating it is a crystalline solid with a defined molecular weight []. However, no published research specifically investigating its properties or activities have been found.

  • Structural Similarities

    The structure of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- contains a thiazolidinedione ring, which is also found in a class of drugs known as thiazolidinediones (TZDs) used to treat type 2 diabetes []. However, the additional structural elements differentiate it from known TZD drugs, and whether it shares similar biological activities is unknown.

Typical of thiazolidinedione derivatives:

  • Knoevenagel Condensation: This reaction involves the condensation of thiazolidine-2,4-dione with substituted benzaldehydes to form the desired product. The process typically requires equimolar amounts of reactants and can be facilitated by deep eutectic solvents .
  • Salt Formation: The compound can react with bases like potassium hydroxide in dimethylformamide to form potassium salt derivatives .
  • Acylation Reactions: It can also participate in acylation reactions leading to various derivatives that enhance its biological activity .

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- exhibits several biological activities:

  • Antihyperglycemic Effects: It is primarily studied for its ability to lower blood glucose levels in type 2 diabetes mellitus patients .
  • Antioxidant Properties: The compound has shown potential as an antioxidant, helping to combat oxidative stress .
  • Anti-inflammatory and Antitumor Activities: Preliminary studies indicate that it may have anti-inflammatory and antitumor effects, although further research is needed to fully elucidate these properties .

Synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the following methods:

  • Knoevenagel Condensation:
    • An equimolar mixture of thiazolidine-2,4-dione and an appropriate benzaldehyde is reacted under stirring conditions in the presence of deep eutectic solvents.
    • The reaction is monitored via thin-layer chromatography until completion.
    • The product is precipitated by adding water and filtered for purification .
  • Salt Formation:
    • Reaction with potassium hydroxide in dimethylformamide leads to the formation of the potassium salt derivative .
  • Acylation:
    • The compound can be further modified through acylation reactions to enhance its pharmacological properties .

The primary applications of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- include:

  • Pharmaceutical Development: As a potential drug candidate for managing type 2 diabetes mellitus due to its antihyperglycemic effects.
  • Research in Antioxidants: Its antioxidant properties make it a candidate for further research in oxidative stress-related diseases .

Interaction studies have shown that this compound can influence various biological pathways:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in glucose metabolism, contributing to its antihyperglycemic effects.
  • Receptor Binding: Studies suggest potential interactions with peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose and lipid metabolism regulation .

Several compounds share structural similarities with 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
RosiglitazoneThiazolidinedione core with additional aromatic substitutionsMarketed as an anti-diabetic drug
PioglitazoneSimilar thiazolidinedione structureKnown for its efficacy in improving insulin sensitivity
TroglitazoneContains a thiazolidinedione ringFirst marketed drug in the class but withdrawn due to safety concerns

XLogP3

2

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2024-04-14

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